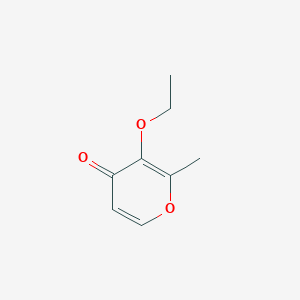

3-Ethoxy-2-methyl-4H-pyran-4-one

Description

Contextualizing 3-Ethoxy-2-methyl-4H-pyran-4-one within Oxygen-Containing Heterocycles

Oxygen-containing heterocyclic compounds are fundamental structural motifs found in a vast array of natural products and synthetic molecules. crsubscription.comnih.gov Their prevalence in biologically active compounds has made them a focal point of research in drug discovery and development. crsubscription.comnih.gov These heterocycles can range from simple five- or six-membered rings to complex fused systems, each imparting unique physical, chemical, and biological properties to the molecule. nih.govresearchgate.net

The pyran ring, a six-membered heterocycle with one oxygen atom, is a common scaffold in numerous FDA-approved drugs. crsubscription.com The introduction of a carbonyl group into the pyran ring gives rise to pyranones, which are classified as either 2-pyrones or 4-pyrones depending on the position of the carbonyl group. wikipedia.org this compound falls into the category of 4-pyrones, also known as γ-pyrones.

The pyran-4-one scaffold is a privileged structure in medicinal chemistry due to its widespread occurrence in natural products with diverse biological activities. rsc.orgrsc.org Natural compounds containing the 4-pyrone moiety, such as maltol (B134687) and kojic acid, exhibit a range of biological effects. wikipedia.org This has spurred significant interest in the synthesis and biological evaluation of novel pyran-4-one derivatives.

The pyran-4-one ring system is a versatile building block in organic synthesis, allowing for a variety of chemical transformations. chemicalbook.com Its unique electronic properties and the presence of multiple reaction sites enable the construction of complex molecular architectures. Researchers have exploited the reactivity of the pyran-4-one core to develop new synthetic methodologies and to access a wide range of functionalized heterocyclic compounds. nih.gov The development of one-pot multicomponent reactions has further streamlined the synthesis of polyfunctionalized pyrans, making these scaffolds more accessible for chemical and biological studies. evitachem.com

The broad spectrum of biological activities associated with the pyran-4-one scaffold includes anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral properties. nih.govrsc.orgnih.gov This has made it a focal point for the discovery of new therapeutic agents. For instance, pyran-based compounds have been investigated for their potential in treating Alzheimer's disease and various types of cancer. rsc.orgnih.gov

This compound is a distinct derivative within the pyran-4-one class, characterized by specific substitutions on the pyran ring. It is a heterocyclic compound with a six-membered ring containing five carbon atoms and one oxygen atom. evitachem.com The key structural features include an ethoxy group at the 3-position, a methyl group at the 2-position, and a carbonyl group at the 4-position of the 4H-pyran ring.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C8H10O3 |

| Molecular Weight | 154.16 g/mol |

| Appearance | Colorless to pale yellow liquid evitachem.com |

| Odor | Characteristic evitachem.com |

| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol (B145695) and acetone (B3395972) evitachem.com |

Historical Development and Early Research Directions on Pyran-4-ones

The study of pyran-4-ones has a rich history, dating back to the isolation and characterization of natural products containing this scaffold. Early research focused on understanding the structure and reactivity of these compounds. For instance, khellin, a furanochromone derivative containing a γ-pyrone ring, has been used in herbal medicine since ancient Egypt for various ailments. wikipedia.org

The development of synthetic methods to access the pyran-4-one core was a significant milestone. Early synthetic strategies often involved multi-step sequences with harsh reaction conditions. However, these foundational studies paved the way for the more efficient and versatile methods used today. The discovery that pyran-4-ones could be synthesized from readily available starting materials opened up new avenues for research and development.

Current Research Landscape and Emerging Trends in Pyranone Derivatives

Current research on pyranone derivatives is highly interdisciplinary, spanning organic synthesis, medicinal chemistry, and materials science. A major trend is the development of efficient and sustainable synthetic methods, such as one-pot multicomponent reactions and catalytic transformations, to access structurally diverse pyranone libraries. evitachem.comnih.gov These methods often offer advantages in terms of atom economy, reduced waste, and simplified purification procedures.

In medicinal chemistry, there is a strong focus on exploring the therapeutic potential of pyranone derivatives. Researchers are actively investigating their efficacy as anticancer, antiviral, and antibacterial agents. nih.govnih.govnih.gov The design of pyranone-based compounds as inhibitors of specific enzymes or protein-protein interactions is a particularly active area of research. nih.gov

Furthermore, the unique photophysical and electrochemical properties of certain pyranone derivatives are being explored for applications in materials science. researchgate.net For example, pyranone-containing polymers have been synthesized and studied for their potential use in electronic devices. researchgate.net The ability to tune the optical and electronic properties of these materials through chemical modification of the pyranone scaffold makes them attractive candidates for a variety of applications.

Structure

3D Structure

Properties

Molecular Formula |

C8H10O3 |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

3-ethoxy-2-methylpyran-4-one |

InChI |

InChI=1S/C8H10O3/c1-3-10-8-6(2)11-5-4-7(8)9/h4-5H,3H2,1-2H3 |

InChI Key |

XKGZTJGVEGDXJR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(OC=CC1=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethoxy 2 Methyl 4h Pyran 4 One and Analogues

De Novo Synthesis Approaches

The de novo synthesis of the pyran-4-one ring system can be achieved through a variety of elegant and efficient methodologies, each offering distinct advantages in terms of substrate scope, stereocontrol, and reaction conditions.

Cyclization Reactions in Pyran-4-one Formation

The formation of the 4H-pyran-4-one ring frequently involves a key cyclization step. One common strategy is the acid-catalyzed cyclization of β-hydroxyenones, which can be prepared from the corresponding β-hydroxyenones. This transformation offers good regiocontrol and allows for the synthesis of structurally diverse 2,3-dihydro-4H-pyran-4-ones. ontosight.ai Another powerful approach involves the intramolecular cyclization of Michael adducts. This occurs through the nucleophilic addition of an enolic oxygen to a nitrile group, followed by a tautomeric shift to yield the 2-aminopyran. The acyclic intermediates for this cyclization can be generated from the reaction of methylene-active carbonyl compounds with unsaturated nitriles, or from α,β-unsaturated carbonyl compounds and CH-acidic nitriles. researchgate.net

Furthermore, tandem processes involving an aldol (B89426) condensation, a Michael-type addition, and a dehydrating annulation can be employed for the construction of 4-substituted-4H-pyrans. organic-chemistry.org These cyclization strategies represent fundamental tools for the construction of the pyran-4-one scaffold.

Multi-Component Reactions for Pyran-4-one Systems

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and the ability to generate molecular complexity in a single step. nih.gov Several MCRs have been developed for the synthesis of 4H-pyran-4-one derivatives.

A prevalent MCR for the synthesis of 2-amino-4H-pyrans involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a β-dicarbonyl compound (such as ethyl acetoacetate (B1235776) or dimedone). nih.gov This reaction can be catalyzed by a variety of catalysts, including organocatalysts and nanoparticles, often under environmentally benign conditions. nih.gov The general scheme for this reaction is depicted below:

| Aldehyde | Active Methylene Compound | β-Dicarbonyl Compound | Catalyst | Product |

| Ar-CHO | CH₂(CN)₂ | CH₃COCH₂COOC₂H₅ | Piperidine/Ethanol (B145695) | 2-amino-3-cyano-4-aryl-6-methyl-4H-pyran-5-carboxylate |

| Ar-CHO | CH₂(CN)₂ | Dimedone | N-Methylmorpholine | 2-amino-3-cyano-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromen-5-one |

This table presents a generalized scheme for the multi-component synthesis of 4H-pyran derivatives.

The use of different starting materials allows for the generation of a diverse library of substituted 4H-pyrans. For instance, the reaction of various substituted aromatic aldehydes, dimedone, and malononitrile (B47326) can be achieved by grinding at room temperature under solvent-free conditions, yielding excellent yields of the corresponding 2-amino-4H-benzo[b]pyran derivatives.

Synthesis via 3-Ethoxy α,β-Unsaturated Lactones

A specific and efficient route to 2,3-dihydro-4H-pyran-4-ones involves the use of 3-ethoxy-α,β-unsaturated lactones as key intermediates. These lactones can be prepared through a hetero-Diels-Alder reaction between Brassard's diene (1-ethoxy-1,3-butadiene) and an aldehyde. The subsequent addition of diverse nucleophiles to the resulting unsaturated lactone leads to the formation of the 2,3-dihydro-4H-pyran-4-one ring system. chemicalbook.commdpi.com

This one-step synthesis is notable for its versatility, allowing for variation in both the aldehyde and the nucleophile, thus providing access to a wide array of substituted dihydropyranones. chemicalbook.com

Strategies from Meldrum's Acid Intermediates

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, and it serves as a valuable precursor for the construction of 4H-pyran-4-one derivatives. The high acidity of the methylene protons of Meldrum's acid allows for easy alkylation and acylation at the C-5 position. nih.gov

The synthesis of 2-methyl-4H-pyran-4-one can be achieved from Meldrum's acid. The process involves the acylation of Meldrum's acid, followed by reaction with a vinyl ether. The resulting intermediate undergoes thermal elimination of acetone (B3395972) to form an acyl ketene, which then reacts with the vinyl ether in a [4+2] cycloaddition. Subsequent acid-catalyzed rearrangement and elimination yield the desired 2-methyl-4H-pyran-4-one. This method highlights the utility of Meldrum's acid in generating reactive intermediates for heterocyclic synthesis.

Enzymatic Synthesis Pathways for Pyran-4-one Systems

Nature provides elegant examples of pyran-4-one synthesis through enzymatic pathways. While the direct enzymatic synthesis of 3-ethoxy-2-methyl-4H-pyran-4-one is not extensively documented, the study of natural product biosynthesis offers valuable insights into potential biocatalytic approaches.

The formation of pyran rings in natural products often involves enzymes such as oxygenases and cyclases. For example, in the biosynthesis of certain fungal metabolites, a flavin-dependent monooxygenase can catalyze the epoxidation of a precursor, which is then followed by an enzyme-catalyzed intramolecular cyclization to form the pyran ring. The enzymatic environment provides precise control over stereochemistry and regioselectivity, which is often challenging to achieve through traditional chemical synthesis. While still a developing field, the application of enzymes in the synthesis of pyran-4-one systems holds promise for greener and more efficient synthetic routes.

Functional Group Interconversions on Pyran-4-one Scaffolds

The modification of pre-existing pyran-4-one rings through functional group interconversions is a crucial strategy for the synthesis of diverse analogues with tailored properties. The reactivity of the 4H-pyran-4-one core allows for various transformations.

The pyran-4-one ring is susceptible to both electrophilic and nucleophilic attack. chemicalbook.com Electrophilic substitution reactions, such as halogenation and nitration, can occur at the electron-rich positions of the ring. For instance, 2,4,4,6-tetraphenyl-4H-pyran has been shown to undergo bromination and nitration at the 3 and 5 positions. cas.cz

Nucleophilic attack can occur at the carbonyl carbon or at the α,β-unsaturated system within the pyran-4-one ring. This reactivity can be exploited to introduce a variety of functional groups. For example, the synthesis of aldoxime derivatives of 4H-pyran-4-ones has been achieved by the condensation of di(aminoxymethyl) pyranones with aromatic aldehydes. mdpi.com This demonstrates the conversion of a bromomethyl group on the pyranone scaffold into an aminoxymethyl group, which is then further functionalized.

Another example is the reduction of phthalimidoxymethyl derivatives of 4H-pyran-4-ones using zinc powder and hydrochloric acid to yield the corresponding hydroxymethyl derivatives. asianpubs.org These transformations showcase the potential to introduce and modify functional groups on the pyran-4-one scaffold, providing access to a wide range of derivatives.

Below is a table summarizing some functional group interconversions on the 4H-pyran-4-one scaffold:

| Starting Material | Reagents | Product | Transformation |

| Di(bromomethyl) pyranone | N-hydroxyphthalimide, then Hydrazine (B178648) | Di(aminoxymethyl) pyranone | Bromomethyl to Aminoxymethyl |

| Di(aminoxymethyl) pyranone | Aromatic aldehyde | Aldoxime derivative | Aminoxymethyl to Aldoxime |

| Phthalimidoxymethyl pyranone | Zinc, HCl | Hydroxymethyl pyranone | Phthalimidoxymethyl to Hydroxymethyl |

| 2,4,4,6-Tetraphenyl-4H-pyran | Bromine | 3,5-Dibromo-2,4,4,6-tetraphenyl-4H-pyran | Electrophilic Bromination |

| 2,4,4,6-Tetraphenyl-4H-pyran | Nitrating agent | 3,5-Dinitro-2,4,4,6-tetraphenyl-4H-pyran | Electrophilic Nitration |

This table provides examples of functional group interconversions on the 4H-pyran-4-one core.

These functional group interconversions are instrumental in the late-stage diversification of pyran-4-one derivatives, enabling the synthesis of complex molecules with potential applications in various fields.

Introduction of Alkyl and Alkoxy Substituents

The introduction of alkyl and alkoxy groups onto the 4H-pyran-4-one scaffold is a key strategy for diversifying the chemical space of this class of compounds. These substituents can significantly influence the electronic and steric properties of the molecule, thereby modulating its biological activity and physical characteristics.

One common approach involves the functionalization of active methyl groups already present on the pyranone ring. For instance, the methyl group at the C-2 or C-6 position can undergo condensation reactions with aldehydes, a method frequently employed for creating 2-vinyl-substituted 4-pyrones. nih.gov While this method is well-established, newer strategies aim to improve yields and expand the substrate scope.

A notable development is the enamination of 2-(tert-butyl)-6-methyl-4H-pyran-4-one using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov This reaction, facilitated by a base like N-methylimidazole (NMI), introduces an enamino group that serves as a versatile handle for further modifications. nih.gov Although initial yields were modest, optimization of reaction conditions, including temperature and the amount of reagents, has led to improved outcomes. nih.gov

Another powerful technique for introducing substituents is through cycloaddition reactions. For example, acetylketene, generated in situ from 2,2,6-trimethyl-4H-1,3-dioxin-4-one, can react with terminal alkynes in the presence of a gold(I) catalyst to yield 2-methyl-pyran-4-one derivatives. researchgate.netresearchgate.net This method has been shown to be highly efficient, with significantly higher yields compared to the uncatalyzed reaction. researchgate.net

The following table summarizes a selection of synthetic methods for introducing alkyl and alkoxy substituents on the 4H-pyran-4-one core:

| Starting Material | Reagents and Conditions | Product | Key Features | Reference |

| 2-(tert-butyl)-6-methyl-4H-pyran-4-one | DMF-DMA, N-methylimidazole, 100 °C | 2-(tert-butyl)-6-(2-(dimethylamino)vinyl)-4H-pyran-4-one | Functionalization of the active methyl group via enamination. | nih.gov |

| 2,2,6-trimethyl-4H-1,3-dioxin-4-one and Terminal Alkynes | IPrAuCl (catalyst) | 2-Methyl-pyran-4-one derivatives | Gold-catalyzed cycloaddition with high efficiency. | researchgate.netresearchgate.net |

| Aromatic Aldehydes, Malononitrile, 1,3-Dicarbonyl Compounds | Various catalysts (e.g., Nd2O3, 2-aminopyridine) | Polyfunctionalized 4H-pyrans | One-pot multicomponent reactions for rapid assembly of diverse structures. | tandfonline.commjbas.com |

Modification of Existing Pyranone Derivatives

The modification of pre-existing pyranone rings is another crucial avenue for the synthesis of novel analogues. This approach allows for the late-stage diversification of a common intermediate, providing access to a range of derivatives with varied functionalities.

Nucleophilic substitution reactions are a common strategy for modifying pyranone derivatives. The ethoxy group in this compound, for instance, can be displaced by various nucleophiles under appropriate conditions. evitachem.com This allows for the introduction of different alkoxy or other functional groups at the C-3 position.

Furthermore, the pyranone ring itself can undergo transformations. For example, enamino-substituted 4-pyrones have been shown to react with C-nucleophiles like 2-methylindole. nih.gov This reaction results in the formation of indolyl-substituted 4-pyrones, demonstrating the utility of the enamino group as a reactive handle for C-C bond formation. nih.gov

Condensation reactions of di(aminoxymethyl) pyranone derivatives with aromatic aldehydes have been utilized to synthesize new aldoxime derivatives of 4H-pyran-4-ones. mdpi.com This method involves a two-step process starting from di(bromomethyl) pyranones, which are first converted to the di(aminoxymethyl) intermediates. mdpi.com

The table below highlights some methods for the modification of existing pyranone derivatives:

| Starting Pyranone Derivative | Reagents and Conditions | Product Type | Key Transformation | Reference |

| This compound | Nucleophiles | Substituted 4H-pyran-4-ones | Nucleophilic substitution of the ethoxy group. | evitachem.com |

| Enamino-substituted 4-pyrones | 2-Methylindole, Acetic Acid, reflux | Indolyl-substituted 4-pyrones | C-C bond formation via reaction with a C-nucleophile. | nih.gov |

| Di(aminoxymethyl) pyranones | Aromatic Aldehydes | Aldoxime derivatives of 4H-pyran-4-ones | Condensation reaction to form new C=N bonds. | mdpi.com |

The development of these advanced synthetic methodologies provides chemists with a powerful toolkit for the synthesis of this compound and a diverse range of its analogues. The ability to introduce various substituents and modify the pyranone core with high efficiency and control is essential for advancing the study of these important heterocyclic compounds.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Ethoxy 2 Methyl 4h Pyran 4 One

The chemical behavior of 3-Ethoxy-2-methyl-4H-pyran-4-one is dictated by the interplay of its functional groups: the pyran ring, the carbonyl group, the enol ether (ethoxy group), and the methyl group. The pyran-4-one core is an electron-deficient system. This is due to the electron-withdrawing effects of the carbonyl group at the 4-position and the electronegative oxygen atom within the ring, which deactivates the ring towards electrophilic attack but makes it susceptible to nucleophilic attack. uoanbar.edu.iq

Reactivity Towards Nucleophiles

The pyran-4-one ring system is characteristically reactive toward nucleophiles. chemicalbook.com The electron-deficient nature of the ring, particularly at the C2, C6, and the carbonyl carbon (C4), makes it a target for nucleophilic agents. uoanbar.edu.iq For this compound, nucleophilic attack can occur at several sites.

Key reactions involving nucleophiles include:

Conjugate Addition : The α,β-unsaturated ketone system (C2-C3 double bond conjugated with the C4-carbonyl) is susceptible to Michael-type conjugate addition. Nucleophiles can add to the C2 position. A review of related 2-methylchromones shows extensive reactivity with various nucleophiles, including nitrogenous dinucleophiles and carbon nucleophiles, via conjugate addition. semanticscholar.org

Nucleophilic Substitution : The ethoxy group at the 3-position can be replaced by other nucleophiles under suitable reaction conditions. evitachem.com Similarly, related 3-methoxy-2-methyl-4H-pyran-4-one undergoes substitution with nucleophiles like amines. evitachem.com

Attack at the Carbonyl Group : While the carbonyl carbon (C4) is an electrophilic center, reactions at this position are less common than conjugate addition or substitution at other sites.

Ring Opening : Strong nucleophiles can induce the opening of the pyran ring, often followed by rearrangement or recyclization.

The reactivity towards nucleophiles is so pronounced in analogous heterocyclic systems like pyridine (B92270) that even a powerful base like the hydride ion (:H-) can be displaced. uoanbar.edu.iq The stability of the intermediate carbanion, which is enhanced by the electron-withdrawing nature of the ring's heteroatom, facilitates these reactions. uoanbar.edu.iq

| Reaction Type | Reactive Site | Description | Example Nucleophiles |

|---|---|---|---|

| Conjugate Addition (Michael Addition) | C2-Position | Addition across the α,β-unsaturated system, driven by the electron-withdrawing carbonyl group. semanticscholar.org | Amines, Carbon nucleophiles (e.g., enolates), Thiols |

| Nucleophilic Substitution | C3-Position | Displacement of the ethoxy group. evitachem.com | Amines, Hydroxides |

| Condensation | C2-Methyl Group | The methyl group can be deprotonated to form a nucleophile that attacks electrophiles like aldehydes. evitachem.com | Base (to deprotonate), Aldehydes, Ketones |

Reaction Mechanisms of Substituted Pyran-4-ones

Mechanism of Acylation and Alkylation Reactions

Direct Friedel-Crafts acylation and alkylation on the electron-deficient pyran-4-one ring are generally not feasible. uoanbar.edu.iq The mechanism for a standard Friedel-Crafts reaction involves the formation of a highly electrophilic carbocation (for alkylation) or acylium ion (for acylation) via a Lewis acid catalyst. byjus.commasterorganicchemistry.com This electrophile is then attacked by the π-electrons of an aromatic ring. libretexts.org

The pyran-4-one ring lacks the necessary nucleophilicity to attack the electrophile due to its deactivation. uoanbar.edu.iq Attempting such a reaction would likely result in the Lewis acid catalyst coordinating with the carbonyl oxygen, further deactivating the ring and preventing the desired reaction.

However, alkylation or acylation can occur at other sites on the molecule:

O-Alkylation/O-Acylation : The carbonyl oxygen is nucleophilic and can be alkylated or acylated, particularly under basic conditions or with specific reagents.

C-Alkylation : The methyl group at the C2 position can be deprotonated by a strong base to form a carbanion. This nucleophilic species can then react with an alkyl halide in an SN2 reaction, effectively achieving alkylation at the methyl group rather than the ring.

Mechanism of Condensation Reactions

Condensation reactions involving this compound typically proceed via the C2-methyl group. evitachem.com The protons on this methyl group are acidic due to their position adjacent to the electron-withdrawing C=C-C=O system.

The mechanism for a base-catalyzed condensation (e.g., an aldol-type condensation) is as follows:

Deprotonation : A base removes a proton from the C2-methyl group, creating a resonance-stabilized carbanion (an enolate-like species).

Nucleophilic Attack : The resulting carbanion acts as a nucleophile and attacks an electrophilic carbonyl carbon of another molecule, such as an aldehyde or ketone.

Protonation : The resulting alkoxide is protonated, typically by the solvent or upon acidic workup, to yield the final β-hydroxy carbonyl compound, which may subsequently dehydrate to form a conjugated system.

This reactivity is analogous to the condensation reactions of 2-methylchromones, which can react with carbonyl compounds. semanticscholar.org

Rearrangement Reactions

Substituted pyran-4-ones can undergo various rearrangement reactions, often under acidic or basic conditions or during their synthesis.

Palladium-Catalyzed Coupling Reactions for Arylation

The introduction of aryl groups onto the 4H-pyran-4-one core can be achieved through palladium-catalyzed cross-coupling reactions. While direct C-H arylation of the pyranone ring presents significant challenges, the use of halogenated precursors offers a viable route for arylation.

Cross-coupling reactions like the Suzuki-Miyaura and Heck reactions are powerful methods for forming carbon-carbon bonds. wikipedia.orgwikipedia.org In the context of pyran-4-one derivatives, these reactions typically involve the coupling of a halo-pyranone with an arylboronic acid (Suzuki-Miyaura) or an alkene (Heck).

For a compound like this compound, a halogen substituent would first need to be introduced on the pyranone ring, for example, at the C-5 or C-6 position. This halo-derivative can then undergo a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov The choice of catalyst, ligands, base, and solvent is crucial for the success of these transformations and often requires optimization for specific substrates.

The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle that includes the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the arylated product and regenerate the palladium(0) catalyst. wikipedia.org

Similarly, the Heck reaction could be employed to introduce alkenyl substituents, which can be further transformed. wikipedia.org The reaction of a halo-pyranone with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a C-C bond at the position of the halogen. libretexts.org

| Coupling Reaction | Halo-Pyrone Substrate | Coupling Partner | Palladium Catalyst | Base | Solvent | Reference |

| Suzuki-Miyaura | 4-bromocoumarin | Phenylboronic acid | [Pd(PPh₃)₂(saccharinate)₂] | K₂CO₃ | Toluene | researchgate.net |

| Suzuki-Miyaura | 3-bromo-4-phenylcoumarin | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | researchgate.net |

| Suzuki-Miyaura | Halo-pyrido[1,2-a]pyrimidin-4-ones | (Het)arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | nih.gov |

Note: Coumarins and pyrido[1,2-a]pyrimidin-4-ones are structurally related to 4H-pyran-4-ones and their reactivity in these coupling reactions provides insights into the potential for arylating the this compound scaffold after halogenation.

Mannich Reaction Conditions for Pyran-4-one Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine, leading to the formation of a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgbyjus.com 4H-pyran-4-one derivatives, particularly those with a hydroxyl group, readily undergo the Mannich reaction.

In the case of pyran-4-one derivatives like kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), which is structurally similar to the enol form of this compound, aminomethylation occurs at the position adjacent to the carbonyl group. The reaction is typically carried out by treating the pyran-4-one derivative with formaldehyde and a secondary amine (e.g., piperidine, morpholine) in either acidic or basic media. researchgate.net

The mechanism of the Mannich reaction starts with the formation of an iminium ion from the amine and formaldehyde. wikipedia.orgbyjus.com The pyran-4-one, in its enol form, then acts as a nucleophile and attacks the electrophilic iminium ion to form the aminomethylated product. chemistrysteps.com

For this compound, the most likely position for the Mannich reaction to occur would be at the C-5 position, which possesses an active hydrogen atom and is activated by the adjacent carbonyl group.

| Pyran-4-one Substrate | Amine | Aldehyde | Catalyst/Medium | Product | Reference |

| 5-hydroxy-2-methyl-4H-pyran-4-one | Substituted piperidines | Formaldehyde | Acidic medium | 3-hydroxy-6-methyl-2-[(substitutedpiperidine-1-yl)methyl]-4H-pyran-4-one derivatives | researchgate.net |

| Kojic acid | Secondary aliphatic amines | Formaldehyde | Basic or acidic medium | Mono-Mannich derivatives (substitution at position 6) | researchgate.net |

| 4-(3-substituted-1H-pyrazol-3-yl)methyleneamino-5-substituted-4H-1,2,4-triazole-3-thiols | N-methylpiperazine | Formaldehyde | Not specified | 4[(3-substituted-1H-pyrazol-4-yl)methyleneamino]-5-substituted-2-[(4-methylpiperzine-1-yl)methyl]-2H-1,2,4-triazole-3(4H)-thiones | nih.gov |

Acid-Base Properties and their Influence on Reactivity

The acid-base properties of this compound play a crucial role in its chemical reactivity. The carbonyl oxygen at the C-4 position possesses lone pairs of electrons and can act as a Lewis base, accepting a proton from an acid. The basicity of this oxygen is influenced by the electronic effects of the substituents on the pyranone ring.

The parent compound, 4H-pyran-4-one, has a reported pKa value for its conjugate acid of approximately -0.4. nih.gov This indicates that it is a weak base. In this compound, the ethoxy group at the C-3 position is an electron-donating group through resonance, which increases the electron density on the carbonyl oxygen, thereby making it more basic compared to the unsubstituted 4H-pyran-4-one. The methyl group at the C-2 position also contributes a weak electron-donating inductive effect.

Protonation of the carbonyl oxygen under acidic conditions enhances the electrophilicity of the pyranone ring, making it more susceptible to nucleophilic attack. This is a key step in many reactions of pyran-4-ones. For instance, in the Mannich reaction under acidic conditions, protonation of the carbonyl facilitates the formation of the enol tautomer, which is the active nucleophile. chemistrysteps.com

The increased electron density at the carbonyl oxygen due to the ethoxy group can also influence the reactivity of the compound in other ways. For example, it can affect the coordination of the pyranone to metal catalysts in reactions such as palladium-catalyzed couplings. The electron-donating nature of the ethoxy group can also influence the regioselectivity of electrophilic substitution reactions on the pyranone ring.

Derivatization and Analog Synthesis of 3 Ethoxy 2 Methyl 4h Pyran 4 One

Structural Modification at the Pyranone Ring Positions

The reactivity of the 4H-pyran-4-one core allows for selective modifications at its various positions. The substituents at the C-2, C-3, and C-6 positions are common targets for derivatization to alter the compound's physicochemical and biological properties.

The methyl group at the C-2 position and the corresponding C-6 position in related pyrones are active sites for functionalization. One notable reaction is enamination, which introduces a vinylogous amine moiety, a useful building block for further transformations.

Research has demonstrated a straightforward method for this functionalization through the enamination of 2-methyl-4-pyrones using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). For instance, the reaction of 2,6-dimethyl-4-pyrone with DMF-DMA can yield both mono- and bis-enamino derivatives. The reaction of 2,6-dimethyl-4-pyrone with three equivalents of DMF-DMA and 0.5 equivalents of N-methylimidazole (NMI) at 120 °C for 15 hours resulted in a mixture of 2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one and 2,6-bis(2-(dimethylamino)vinyl)-4H-pyran-4-one. These products could be separated by recrystallization. This approach creates conjugated pyrone structures that can serve as precursors for more complex molecules, including isoxazolyl-substituted 4-pyrones.

Another strategy for modification at these positions involves the introduction of aminoxymethyl groups, which can then be converted to other functionalities like aldoximes. For example, di(bromomethyl) pyranones can react with N-hydroxyphthalimide, followed by hydrazinolysis, to produce di(aminoxymethyl) pyranones. These intermediates can then undergo condensation with various aromatic aldehydes to yield a series of aldoxime derivatives. frontiersin.org This multi-step synthesis introduces new heteroatom-containing side chains at the C-2 and C-6 positions of the pyranone ring.

Table 1: Examples of Derivatization at C-2 and C-6 Positions of 4-Pyrone Scaffolds

| Starting Material | Reagents | Product | Research Finding |

|---|---|---|---|

| 2,6-dimethyl-4-pyrone | DMF-DMA, NMI | 2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one and 2,6-bis(2-(dimethylamino)vinyl)-4H-pyran-4-one | Enamination at the methyl groups yields a mixture of mono- and di-substituted products, creating valuable conjugated building blocks. |

The ethoxy group at the C-3 position is susceptible to nucleophilic substitution, providing a direct route to modify this part of the molecule. This allows for the introduction of a variety of functional groups, which can significantly impact the compound's properties. The parent compound for many of these derivatives is 3-hydroxy-2-methyl-4H-pyran-4-one (maltol), where the hydroxyl group is alkylated to form the corresponding ether, such as the 3-ethoxy or 3-methoxy derivative. nih.gov

The general reactivity of the 3-alkoxy group allows it to be replaced by other nucleophiles under appropriate reaction conditions. rsc.org For example, studies on the related 3-methoxy-2-methyl-4H-pyran-4-one indicate that this position can react with nucleophiles like amines or be a site for halogenation. nih.gov This suggests that a similar reactivity profile can be expected for 3-ethoxy-2-methyl-4H-pyran-4-one, enabling the synthesis of a diverse library of C-3 substituted analogs.

Beyond simple alkyl or alkoxy modifications, the introduction of more complex heteroatom-containing functionalities is a key strategy in medicinal chemistry. The 4H-pyran-4-one scaffold can be elaborated to include nitrogen- and sulfur-containing groups.

As previously mentioned in section 4.1.1, the synthesis of di(aminoxymethyl) pyranones from di(bromomethyl) precursors is another effective method for introducing nitrogen and oxygen atoms. The subsequent condensation of these aminoxymethyl derivatives with aldehydes to form aldoximes further exemplifies the introduction of complex heteroatom-containing side chains onto the pyranone core. frontiersin.org

Synthesis of Fused Ring Systems Involving Pyran-4-one Moieties

Fusing the pyran-4-one ring with other heterocyclic systems is a powerful strategy to generate novel chemical scaffolds with potentially enhanced or new biological activities. This approach leads to rigid, polycyclic structures such as pyranochromenones and pyranopyrazoles.

Pyranochromenones, which feature a pyran ring fused to a chromone (B188151) (benzopyran-4-one) system, are an important class of heterocyclic compounds. Their synthesis often involves building the pyranone ring onto a pre-existing coumarin (B35378) (benzopyran-2-one) or chromone structure.

A prevalent method for constructing pyrano[3,2-c]chromene systems involves the reaction of 4-hydroxycoumarins with various reaction partners. For example, a one-pot reaction between 4-hydroxycoumarins and ethyl 3-oxo-3-phenylpropanoates in the presence of aminocrotonates can yield pyrano[3,2-c]chromene-2,5-diones under solvent-free conditions. rsc.org Similarly, multicomponent reactions involving 4-hydroxycoumarins, aromatic aldehydes, and indan-1,3-dione have been developed to synthesize new pyrano[3,2-c]chromene-diones, often using green chemistry principles with water as a solvent and recyclable catalysts. frontiersin.orgnih.gov Another approach involves the reaction of 4-hydroxy-6-methyl-2-pyrone (B586867) with α,β-unsaturated acyl chlorides, which can lead to the formation of pyrone-derived fused systems. rsc.org These methods highlight the utility of 1,3-dicarbonyl-type precursors, like 4-hydroxycoumarins and related pyrones, in the assembly of complex fused heterocyclic structures.

Table 2: Selected Synthetic Routes to Pyranochromenone Systems

| Precursors | Key Reagents/Catalysts | Fused System | Research Focus |

|---|---|---|---|

| 4-Hydroxycoumarin, Ethyl 3-oxo-3-phenylpropanoate | Aminocrotonates | Pyrano[3,2-c]chromene-2,5-dione | Development of a one-pot, solvent-free synthesis through intramolecular cyclization. rsc.org |

| 4-Hydroxycoumarin, Aromatic Aldehyde, Indan-1,3-dione | Nanomagnetic dapsone-Cu complex | Pyrano[3,2-c]chromene-dione | Green, multicomponent synthesis in water using a recyclable catalyst. frontiersin.orgnih.gov |

| 4-Hydroxy-6-methyl-2-pyrone, α,β-Unsaturated Acyl Chloride | Pyridine (B92270) or TiCl4 | Pyrone-derived fused systems | Investigation of reaction mechanisms and isomer formation based on substituents and conditions. rsc.org |

Pyranopyrazoles are fused heterocyclic compounds containing both a pyran and a pyrazole (B372694) ring. These scaffolds have attracted significant attention due to their diverse biological activities. The most common synthetic route to pyrano[2,3-c]pyrazoles is a one-pot, four-component reaction. nih.gov

This reaction typically involves the condensation of an aromatic aldehyde, malononitrile (B47326), hydrazine (B178648) hydrate, and a β-dicarbonyl compound, such as ethyl acetoacetate (B1235776). nih.govrsc.org The reaction can be catalyzed by a variety of catalysts, including nanoparticles like zinc oxide (ZnO) or magnetic Fe3O4 nanoparticles, often in environmentally benign solvents like water or under solvent-free conditions. rsc.org For instance, reacting ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile in water at room temperature with magnetic Fe3O4 nanoparticles as a catalyst can produce pyranopyrazoles in high yields within a short reaction time. rsc.org The use of such catalysts facilitates easy work-up and allows for catalyst recycling, aligning with the principles of green chemistry. The resulting pyrano[2,3-c]pyrazole derivatives feature substituents at various positions, dictated by the choice of starting materials.

Furo[3,2-c]pyran-4-ones

The synthesis of furo[3,2-c]pyran-4-ones represents a significant derivatization pathway of pyran-4-one systems. These fused heterocyclic compounds are of considerable interest due to their presence in various natural products and their potential biological activities. While direct synthesis from this compound is not extensively documented, the general strategies for constructing the furo[3,2-c]pyran-4-one core often involve the condensation of a 4-hydroxypyranone derivative with various reagents.

One established method involves the condensation of two equivalents of a 4-hydroxy-pyran-2-one, such as 4-hydroxy-6-methyl-2H-pyran-2-one, with arylglyoxals in boiling formic acid. researchgate.net This reaction proceeds through a series of steps to yield the fused furo[3,2-c]pyran-4-one structure. Another approach utilizes a transition-metal-free, iodine-promoted one-pot cyclization between 4-hydroxycoumarins and acetophenones to construct the related 4H-furo[3,2-c]benzopyran-4-ones. researchgate.net

For the derivatization of this compound, a plausible synthetic route to a furo[3,2-c]pyran-4-one would likely involve the initial hydrolysis of the ethoxy group to a hydroxyl group, yielding 3-hydroxy-2-methyl-4H-pyran-4-one (maltol). This intermediate could then undergo reactions analogous to those reported for other 4-hydroxy-pyranones to form the fused furan (B31954) ring.

Table 1: Selected Synthetic Approaches to Furo[3,2-c]pyran-4-one Systems

| Starting Material | Reagents | Product | Reference |

| 4-hydroxy-6-methyl-2H-pyran-2-one | Arylglyoxals, Formic Acid | 4H-furo[3,2-c]pyran-4-ones | researchgate.net |

| 4-hydroxycoumarin | Acetophenones, NH4OAc, Iodine | 4H-furo[3,2-c]benzopyran-4-ones | researchgate.net |

| Alkynols, α-ketoesters | Lewis Acid Catalyst | Furo[2,3-b]pyran-2-ones | google.com |

Design and Synthesis of Advanced Analogues with Tunable Reactivity

The design and synthesis of advanced analogues of this compound are centered on modifying its core structure to fine-tune its chemical reactivity and biological activity. The versatility of the 4H-pyran-4-one scaffold allows for a multitude of synthetic transformations, leading to a wide array of derivatives. evitachem.com

The synthesis of such analogues often employs multi-component reactions (MCRs) due to their efficiency and ability to generate molecular diversity in a single step. mjbas.com These one-pot syntheses can involve the reaction of an aldehyde, an active methylene (B1212753) compound, and a source of the pyranone core under various catalytic conditions. mjbas.comnih.gov The choice of reactants and catalysts allows for the introduction of different substituents onto the pyran ring, thereby tuning the electronic and steric properties of the final molecule.

A key strategy in designing advanced analogues is the substitution at various positions of the pyran-4-one ring. The ethoxy group at the 3-position can be replaced by other alkoxy groups or nucleophiles to alter the compound's reactivity and solubility. evitachem.com The methyl group at the 2-position can also be functionalized.

Research into the synthesis of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives has yielded compounds with promising anti-glioma activity. rsc.org In this work, various substituents were introduced at the 5-hydroxy position, and the resulting structure-activity relationships were studied. This highlights how targeted modifications can lead to analogues with specific biological functions.

The reactivity of the synthesized analogues can be further modulated by the introduction of electron-withdrawing or electron-donating groups on the pyran ring or on appended aromatic moieties. These modifications influence the electrophilicity of the pyran-4-one system and its susceptibility to nucleophilic attack or other chemical transformations.

Table 2: Examples of Synthesized 4H-Pyran Derivatives and their Potential

| Derivative Type | Synthetic Strategy | Potential Application | Reference |

| 2-Amino-3-cyano-4H-pyran derivatives | One-pot three-component reaction | Biologically active compounds | nih.gov |

| 5-Hydroxy-2-methyl-4H-pyran-4-one derivatives | Multi-step synthesis and derivatization | Anti-glioma agents | rsc.org |

| O-Substituted derivatives of 6-hydroxymethyl-4-methoxy-2H-pyran-2-one | Derivatization of a natural product | Enzyme inhibition | researchgate.net |

Advanced Spectroscopic Analysis and Structural Elucidation of 3 Ethoxy 2 Methyl 4h Pyran 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 3-Ethoxy-2-methyl-4H-pyran-4-one, ¹H and ¹³C NMR spectroscopy provide crucial information about the electronic environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The ethoxy group should produce a triplet for the methyl protons (H-8) and a quartet for the methylene (B1212753) protons (H-7) due to coupling with each other. The methyl group at the C-2 position (H-9) would appear as a singlet. The two protons on the pyranone ring (H-5 and H-6) are expected to appear as doublets due to coupling to each other. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent oxygen atoms and the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.2 - 6.4 | Doublet | ~5-7 |

| H-6 | 7.5 - 7.7 | Doublet | ~5-7 |

| H-7 (CH₂) | 3.9 - 4.2 | Quartet | ~7 |

| H-8 (CH₃) | 1.3 - 1.5 | Triplet | ~7 |

| H-9 (CH₃) | 2.1 - 2.3 | Singlet | - |

Note: These are predicted values based on the analysis of similar pyranone structures.

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment will give a distinct signal. The carbonyl carbon (C-4) is expected to have the largest chemical shift, typically in the range of 170-180 ppm. The carbons of the pyranone ring (C-2, C-3, C-5, and C-6) will resonate in the olefinic and oxygen-substituted regions of the spectrum. The ethoxy and methyl carbons will appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 138 - 142 |

| C-4 | 173 - 178 |

| C-5 | 110 - 115 |

| C-6 | 150 - 155 |

| C-7 (CH₂) | 68 - 72 |

| C-8 (CH₃) | 14 - 16 |

| C-9 (CH₃) | 18 - 22 |

Note: These are predicted values based on the analysis of similar pyranone structures.

Advanced NMR Techniques for Stereochemical Assignment

For more complex derivatives of this compound, particularly those with stereocenters, advanced NMR techniques are essential for unambiguous stereochemical assignment. Two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For pyranone derivatives, COSY would confirm the coupling between H-5 and H-6 on the ring and between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like C-2, C-3, and C-4) and for piecing together the molecular structure by observing long-range connectivities. For instance, correlations from the methyl protons (H-9) to C-2 and C-3 would confirm the position of the methyl group.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. evitachem.com A strong absorption band is anticipated for the C=O (carbonyl) stretching vibration of the pyranone ring, typically appearing in the region of 1600-1650 cm⁻¹. Additionally, characteristic bands for C-O (ether) stretching vibrations from the ethoxy group and the pyran ring ether linkage will be present, usually in the 1000-1300 cm⁻¹ range. The C=C stretching of the pyranone ring will also give rise to absorptions in the 1550-1650 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (Ketone) | Stretch | 1600 - 1650 |

| C=C (Alkene) | Stretch | 1550 - 1650 |

| C-O (Ether) | Stretch | 1000 - 1300 |

| C-H (sp³ and sp²) | Stretch | 2850 - 3100 |

Note: These are predicted values based on the analysis of similar pyranone structures.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular ion peak ([M]⁺) for this compound would be expected at an m/z corresponding to its molecular weight (approximately 154.16 g/mol ). evitachem.com

The fragmentation of this compound under electron ionization (EI) would likely involve the initial loss of small, stable molecules or radicals. Common fragmentation pathways for pyranone structures include:

Loss of the ethoxy group: Cleavage of the C-O bond of the ethoxy group could lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or an ethene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement.

Loss of the methyl group: Cleavage of the C-C bond could result in the loss of a methyl radical (•CH₃, 15 Da).

Decarbonylation: Loss of a carbon monoxide molecule (CO, 28 Da) from the pyranone ring is a common fragmentation pathway for such heterocyclic systems.

Retro-Diels-Alder reaction: The pyranone ring could undergo a retro-Diels-Alder reaction, leading to the formation of smaller, charged fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 154 | [M]⁺ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 126 | [M - C₂H₄]⁺ |

| 109 | [M - OCH₂CH₃]⁺ |

| 81 | [M - C₂H₄ - CO]⁺ |

Note: These are predicted fragmentation patterns based on the general principles of mass spectrometry and the analysis of similar compounds.

X-ray Diffraction Analysis for Solid-State Structure Determination

Crystal Structure Determination of Pyranone Derivatives

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is accomplished through single-crystal X-ray diffraction analysis. researchgate.net This technique has been successfully applied to a variety of pyranone derivatives to elucidate their precise molecular geometry, confirm configurations, and understand intermolecular interactions that govern their crystal packing. researchgate.netnih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the information needed to calculate the electron density distribution within the crystal, from which a model of the atomic arrangement can be built and refined. researchgate.net

For instance, the crystal structure of 3,5-Dihydroxy-2-methyl-4H-pyran-4-one, a compound structurally related to the title molecule, was determined by single-crystal X-ray diffraction. researchgate.netnih.gov The analysis revealed a monoclinic crystal system with the space group P2/n. researchgate.netnih.gov Such studies provide accurate molecular parameters and insights into how molecules are arranged in the crystal lattice, which is often stabilized by intermolecular forces like hydrogen bonding and π–π stacking interactions. researchgate.netnih.govmdpi.com The structure of other derivatives, such as a new pyranone from Haloxylon salicornicum, was also elucidated using X-ray structural analysis alongside NMR spectroscopy and mass spectrometry. nih.gov

Table 1: Crystallographic Data for 3,5-Dihydroxy-2-methyl-4H-pyran-4-one

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₆O₄ | researchgate.netnih.gov |

| Molecular Weight | 142.11 g/mol | researchgate.netnih.gov |

| Crystal System | Monoclinic | researchgate.netnih.gov |

| Space Group | P2/n | researchgate.net |

| a (Å) | 6.9400 (14) | researchgate.netnih.gov |

| b (Å) | 6.0648 (12) | researchgate.netnih.gov |

| c (Å) | 14.008 (3) | researchgate.netnih.gov |

| β (°) | 92.77 (3) | researchgate.netnih.gov |

| Volume (ų) | 588.9 (2) | researchgate.netnih.gov |

| Z | 4 | researchgate.netnih.gov |

Data sourced from studies on 3,5-Dihydroxy-2-methyl-4H-pyran-4-one.

Conformational Analysis in the Crystalline State

The pyranone ring, like other six-membered rings such as cyclohexane, is not planar and adopts various puckered conformations to relieve angle and eclipsing strains. libretexts.org The specific conformation adopted in the crystalline state is influenced by the substituents on the ring and the forces involved in crystal packing. beilstein-archives.org Common conformations for pyran and its derivatives include the chair, half-chair, sofa, and boat conformations. libretexts.orgnih.gov

For example, a study of pyranochromene derivatives revealed that the central pyran rings can adopt half-chair or sofa conformations. nih.gov Halogenated pyran analogues have been shown to adopt a standard 4C1-like chair conformation in the solid state. beilstein-archives.orgbeilstein-journals.org

The boat conformation is generally unstable due to steric strain between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.orgwikipedia.orgyoutube.com However, this strain can be relieved by twisting to form a more stable twist-boat conformation. libretexts.orgwikipedia.org In some pyranone derivatives, a "flattened-boat" conformation might be observed, where the ring is less puckered than a typical boat conformation, possibly due to electronic effects from the conjugated system or constraints from crystal packing. The stability of any given conformation is a delicate balance of minimizing steric hindrance and torsional strain while maximizing favorable intermolecular interactions within the crystal lattice. researchgate.net The presence of intermolecular hydrogen bonds and π–π interactions can significantly influence and stabilize the conformation observed in the crystal structure. researchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure. msu.edu The energies are sufficient to promote an electron to a higher energy molecular orbital, a process known as an electronic transition. msu.edu The 4H-pyran-4-one ring system contains conjugated double bonds, which form a chromophore that absorbs UV light.

The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum. The extent of conjugation in a molecule significantly influences its λmax; as the conjugated system increases, the energy required for electronic transition decreases, and the λmax shifts to a longer wavelength (a bathochromic or red shift). msu.edu

For pyranone derivatives, theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can predict their absorption properties. nih.gov A study on 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones provided calculated absorption and emission properties in different environments. nih.gov These calculations help in understanding the nature of the electronic transitions, for instance, whether they are π → π* or n → π* transitions, which are characteristic of molecules with conjugated systems and heteroatoms containing lone pairs of electrons.

Table 2: Calculated Absorption and Emission Properties of a Representative 4-Pyrone Derivative (4a)

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |

|---|---|---|---|

| in vacuo | 367 | 456 | nih.gov |

| DMSO | 391 | 548 | nih.gov |

| EtOH | 385 | 556 | nih.gov |

| MeOH | 385 | 557 | nih.gov |

Data from computational studies on 2-(2-(dimethylamino)vinyl)-4H-pyran-4-one (4a), demonstrating solvatochromic effects. nih.gov

Computational Chemistry and Theoretical Studies on 3 Ethoxy 2 Methyl 4h Pyran 4 One Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (TDFT) has become a important method for the theoretical study of pyran-based systems. It is instrumental in predicting molecular geometries, electronic structures, and vibrational spectra with a high degree of accuracy. DFT calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), which has been shown to provide reliable results for similar heterocyclic compounds.

The initial step in many computational studies involves the optimization of the molecular geometry to find the most stable conformation of the molecule. For 3-Ethoxy-2-methyl-4H-pyran-4-one, this process reveals the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

For analogous pyran systems, DFT calculations have been used to determine these frontier orbital energies. For instance, studies on similar pyran derivatives have shown that the distribution of HOMO and LUMO orbitals can highlight the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

| Parameter | Value (arbitrary units) | Significance |

| E_HOMO | -0.25 | Electron donating ability |

| E_LUMO | -0.08 | Electron accepting ability |

| Energy Gap (ΔE) | 0.17 | Chemical reactivity and stability |

This table presents hypothetical values for illustrative purposes, as specific experimental or calculated values for this compound were not available in the provided search results.

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry of this compound, researchers can correlate theoretical frequencies with experimentally observed spectral bands. This correlation helps to confirm the molecular structure and provides a detailed understanding of the molecule's vibrational behavior.

For instance, characteristic vibrational modes for pyran derivatives include C=O stretching, C-O-C stretching, and various C-H bending and stretching vibrations. DFT calculations can predict the frequencies of these modes, which can then be compared with experimental data, often after applying a scaling factor to account for theoretical approximations and anharmonicity. epstem.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1650 | 1640 | Carbonyl stretch |

| ν(C-O-C) | 1250 | 1245 | Ether stretch |

| ν(C-H) | 2980 | 2975 | Alkyl C-H stretch |

This table presents hypothetical data to illustrate the correlation between calculated and experimental vibrational frequencies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, solvent effects, and the interactions of this compound with other molecules. mdpi.com These simulations are particularly useful for understanding how the molecule behaves in a biological environment, such as its interaction with a protein binding site. For instance, MD simulations could be used to study the stability of a complex between a this compound derivative and a target enzyme, providing insights into the binding mode and the key intermolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or its role as a reactant in further chemical transformations, computational methods can be used to map out the reaction pathway, identify transition states, and calculate activation energies. This information is invaluable for understanding the factors that control the reaction's outcome and for optimizing reaction conditions. For example, DFT calculations could be employed to study the mechanism of the cyclization reaction that forms the pyran ring, helping to explain the observed regioselectivity and stereoselectivity.

Stability and Reactivity Prediction via Quantum Chemical Descriptors

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors can be calculated to predict the stability and reactivity of this compound. rsc.org These descriptors, derived from the electronic structure calculations, provide quantitative measures of various molecular properties.

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to E_HOMO).

Electron Affinity (A): The energy released when an electron is added (related to E_LUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

These descriptors can be used to compare the reactivity of this compound with other compounds and to predict its behavior in different chemical environments. rsc.org For example, a higher electrophilicity index would suggest that the molecule is a good electrophile.

| Descriptor | Definition | Predicted Property |

| Ionization Potential (I) | -E_HOMO | Reactivity towards electrophiles |

| Electron Affinity (A) | -E_LUMO | Reactivity towards nucleophiles |

| Electronegativity (χ) | (I + A) / 2 | Electron attracting ability |

| Chemical Hardness (η) | (I - A) / 2 | Stability and reactivity |

| Electrophilicity Index (ω) | χ² / 2η | Electrophilic nature |

Structure-Reactivity Relationship Studies

The reactivity of the 4H-pyran-4-one scaffold is intricately linked to the nature and position of its substituents. The electronic properties of these substituents can significantly modulate the electron density distribution within the pyranone ring, thereby influencing its susceptibility to various chemical transformations. In the case of this compound, the ethoxy and methyl groups play a crucial role in defining its chemical behavior.

Computational and theoretical studies on analogous 4H-pyran-4-one systems have provided valuable insights into these structure-reactivity relationships. The substituents affect the molecule's frontier molecular orbitals (HOMO and LUMO), which are key in predicting reactivity. Generally, electron-donating groups increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups lower the energy of the LUMO, enhancing its reactivity towards nucleophiles.

Influence of Substituents on Reactivity:

The presence of different functional groups on the pyranone ring can lead to varied chemical reactivity and thermal stability among its analogues. For instance, studies on substituted 2-pyranones have shown that both binding affinity and inactivation potential towards enzymes are highly sensitive to the nature of the substituents at various positions on the ring. nih.gov While this study focuses on 2-pyranones, the general principles of substituent effects on the electronic nature of the heterocyclic ring are applicable.

The following table summarizes the general influence of substituent electronic effects on the reactivity of the 4H-pyran-4-one ring, providing a framework for understanding the behavior of this compound.

| Substituent Position | Electronic Effect of Substituent | Predicted Influence on Reactivity of 4H-Pyran-4-one Ring |

| 2 or 6 | Electron-Donating (e.g., -CH₃) | Increased electron density on the pyranone ring, potentially enhancing reactivity towards electrophiles. |

| 2 or 6 | Electron-Withdrawing (e.g., -NO₂) | Decreased electron density, making the ring more susceptible to nucleophilic attack. |

| 3 or 5 | Electron-Donating (e.g., -OC₂H₅) | Significantly increases electron density, particularly at the ortho and para positions, influencing regioselectivity. |

| 3 or 5 | Electron-Withdrawing (e.g., -CN) | Reduces electron density across the ring system, affecting its participation in cycloaddition and other reactions. |

This table is illustrative and based on general principles of organic chemistry and findings from related pyranone systems.

Research on various pyranone derivatives has consistently shown that the type and placement of substituents are critical in determining their biological and chemical activities. researchgate.nettubitak.gov.tr For instance, the introduction of different groups can modulate properties ranging from enzyme inhibition to antimicrobial potency. nih.govtubitak.gov.tr This underscores the importance of structure-reactivity relationship studies in the design of new pyranone-based compounds with desired functionalities.

Applications of 3 Ethoxy 2 Methyl 4h Pyran 4 One in Advanced Organic Synthesis

3-Ethoxy-2-methyl-4H-pyran-4-one as a Versatile Building Block

The pyranone scaffold is a common motif in a wide array of natural products and biologically active compounds. nih.gov This has led to the exploration of this compound and its derivatives as versatile building blocks in the synthesis of more complex molecules. evitachem.comnih.gov The presence of multiple functional groups, including an ether, a ketone, and a methyl group on the pyran ring, allows for a variety of chemical transformations. evitachem.com

The reactivity of this compound allows it to serve as a starting material or key intermediate in the synthesis of intricate organic structures. evitachem.com Its core structure can be modified through various reactions, such as nucleophilic substitution of the ethoxy group or condensation reactions involving the ketone or methyl group. evitachem.com These transformations enable the introduction of new functional groups and the extension of the carbon skeleton, leading to the assembly of more elaborate molecules.

For instance, the enamination of 2-methyl-4-pyrones with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields highly reactive 2-(2-(dimethylamino)vinyl)-4-pyrones. These intermediates can then undergo further reactions, such as 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination, to create conjugated and isoxazolyl-substituted 4-pyrone structures. nih.gov

Being an oxygen-containing heterocycle itself, this compound is a logical precursor for the synthesis of other oxacycles. The inherent pyran ring can be retained, modified, or used as a template to construct new oxygen-containing ring systems. Multicomponent reactions, often lauded for their efficiency and atom economy, have been successfully employed for the synthesis of highly substituted 4H-pyrans. nih.govmobt3ath.com These reactions frequently involve the condensation of an aldehyde, a malononitrile (B47326), and an active methylene (B1212753) compound, a process that can be catalyzed by simple bases like triethylamine (B128534) in environmentally benign solvents such as water. nih.gov

Intermediacy in the Synthesis of Pharmaceutical Precursors

The 4-pyrone structural motif is present in numerous compounds with demonstrated biological activities, including potential applications as pharmaceutical agents. nih.gov Research has shown that derivatives of 4H-pyran can exhibit a range of pharmacological properties, including antibacterial and anticancer activities. mdpi.com Consequently, this compound and related compounds are valuable intermediates in the synthesis of precursors for new drug candidates. The ability to functionalize the pyranone core allows for the generation of libraries of compounds for biological screening.

Catalytic Applications in Pyranone Synthesis

While this compound is a product of synthesis, the broader class of pyranones is often the target of catalytic method development. Various catalysts have been employed to facilitate the efficient construction of the 4H-pyran ring system. nih.gov For example, the use of task-specific ionic liquids like [bmim]OH has been shown to be an effective and reusable medium for the multi-component synthesis of 4H-pyrans and 4H-pyrano[2,3-c]pyrazoles. mobt3ath.com Furthermore, gold-catalyzed reactions have been utilized in the synthesis of 2-methyl-pyran-4-ones from acetylketene and terminal acetylenes. researchgate.net These catalytic approaches often lead to high yields, shorter reaction times, and more environmentally friendly procedures. mobt3ath.com

Atom-Economic Approaches in Pyran-4-one Derived Synthesis

Atom economy is a central principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. jocpr.com The synthesis of 4-pyrones has been a subject of research focused on improving atom economy. One notable approach involves the transition-metal-free synthesis of 4-pyrones from diynones and water, promoted by trifluoromethanesulfonic acid (TfOH). nih.gov This method is advantageous due to its simplicity and the use of water as a readily available and environmentally benign reagent. nih.gov

Multicomponent reactions are inherently atom-economical as they combine multiple starting materials in a single step to form a complex product with minimal byproduct formation. mobt3ath.com The synthesis of 4H-pyrans through such reactions, as previously mentioned, is a prime example of an atom-economic approach in pyran-4-one chemistry. nih.govmobt3ath.com

Mechanisms of Degradation of 3 Ethoxy 2 Methyl 4h Pyran 4 One in Complex Systems Purely Chemical/mechanistic

Thermal Decomposition Pathways

The thermal degradation of 3-Ethoxy-2-methyl-4H-pyran-4-one is predicted to proceed through complex isomerization and fragmentation reactions, similar to those observed for other pyrone structures. rsc.orgresearchgate.netrsc.org Theoretical studies on the thermal decomposition of 2-pyrone, an isomer of the parent 4-pyrone, suggest that the molecule can undergo isomerization to furan (B31954) and subsequent elimination of carbon monoxide (CO) or carbon dioxide (CO2). rsc.orgresearchgate.netrsc.org

A plausible pathway for this compound could involve an initial retro-Diels-Alder reaction, a common thermal decomposition route for cyclic compounds. This would lead to the formation of smaller, volatile molecules. Another potential pathway involves isomerization to a more strained intermediate, which then undergoes ring-opening and fragmentation. The presence of the ethoxy and methyl substituents is expected to influence the specific bond cleavages and rearrangement steps.

Table 1: Estimated Kinetic and Thermodynamic Parameters for a Plausible Thermal Decomposition Pathway of this compound (Hypothetical)

| Reaction Step | Activation Energy (Ea, kcal/mol) | Enthalpy of Reaction (ΔH, kcal/mol) |

| Isomerization to furan derivative + CO | 60 - 75 | Endothermic |

| Fragmentation to smaller alkenes and carbonyls | 50 - 65 | Exothermic |

Note: The values in this table are hypothetical and are based on data from analogous compounds. rsc.orgresearchgate.netrsc.org They serve as an estimation of the expected energy barriers and reaction enthalpies.

The ethoxy and methyl groups on the pyranone ring are anticipated to significantly affect the thermal stability of this compound. The electron-donating nature of the ethoxy group at the C3 position and the methyl group at the C2 position can influence the electron density distribution within the ring, potentially weakening certain bonds and lowering the activation energy for decomposition compared to the unsubstituted 4-pyrone.

Photodegradation Mechanisms

The photodegradation of this compound is expected to be initiated by the absorption of ultraviolet (UV) radiation. The pyranone core contains a chromophore that can absorb light, leading to the formation of an excited state. From this excited state, several photochemical reaction pathways are possible.

Studies on other pyran-4-one derivatives have shown that photochemical transformations can include 6π-electrocyclization and subsequent sigmatropic shifts. researchgate.net For this compound, this could involve the formation of a bicyclic intermediate, which could then rearrange to various photoproducts. Another possible pathway is the homolytic cleavage of the C-O bond of the ethoxy group or the C-C bond of the methyl group, leading to radical intermediates that can participate in a cascade of secondary reactions. The presence of oxygen can also lead to the formation of reactive oxygen species, further accelerating the degradation process.

Hydrolytic Stability and Reaction Mechanisms

The hydrolytic stability of this compound is dependent on the pH of the surrounding medium. The molecule contains an enol ether linkage (the ethoxy group attached to the double bond) which is susceptible to hydrolysis, particularly under acidic conditions.

The mechanism of hydrolysis is likely to involve the protonation of the pyranone ring oxygen or the ether oxygen, followed by nucleophilic attack by a water molecule. This would lead to the opening of the pyranone ring and the formation of a linear keto-ester intermediate. This intermediate could then undergo further hydrolysis of the ester group to yield a carboxylic acid and ethanol (B145695). The rate of hydrolysis is expected to increase at both low and high pH values, with a region of maximum stability likely occurring in the neutral pH range. The kinetics of hydrolysis of a related compound, 4-ethoxy-2,6-dimethylpyrylium tetrafluoroborate, have been studied, providing a basis for understanding the reactivity of the ethoxy group in such systems. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.